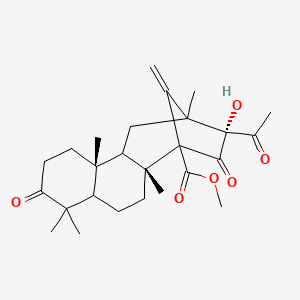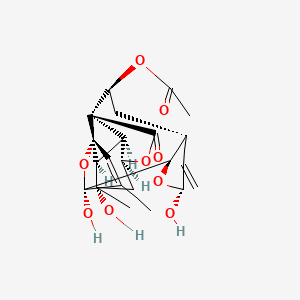
Bielschowskysin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bielschowskysin is a diterpenoid that is isolated from Pseudopterogorgia kallos and exhibits antimalarial and anticancer activity. It has a role as a metabolite, an antimalarial and an antineoplastic agent. It is a diterpenoid, an acetate ester, a gamma-lactone, a cyclic acetal and an organic heterohexacyclic compound.
Scientific Research Applications
Unique Structure and Antimalarial Activity
Bielschowskysin, a diterpene from the Caribbean gorgonian octocoral Pseudopterogorgia kallos, has a unique, highly oxygenated hexacyclic structure based on a previously undescribed tricyclo[9.3.0.0(2,10)]tetradecane ring system. It exhibits notable antimalarial activity against Plasmodium falciparum and strong anticancer activity against human cancer cell lines (Marrero et al., 2004).
Synthetic Approaches for Medical Potential
The complex architecture and medicinal potential of bielschowskysin, particularly against lung cancer, have driven various synthetic approaches. Strategies include biomimetic pathways, kinetic dearomatization, and photochemical and thermal cycloaddition methods to construct its intricate polycyclic structure (Scesa et al., 2018), (Farcet et al., 2013).
Advanced Synthesis Techniques
Innovative synthesis techniques, such as palladium-catalyzed carbo-oxygenation and stereocontrolled routes, have been developed to construct the tetracyclic intermediate of bielschowskysin. These methodologies highlight the chemical complexity and challenge in synthesizing bielschowskysin (Himmelbauer et al., 2013).
Biosynthetic Hypotheses and Mechanisms
Quantum chemical calculations have been used to assess biosynthetic hypotheses for bielschowskysin. These studies suggest that thermal closure might be possible in water without enzymatic intervention, and photocycloaddition could be highly efficient, pointing to a potential photochemical pathway in bielschowskysin biosynthesis (Tang et al., 2015).
properties
Product Name |
Bielschowskysin |
|---|---|
Molecular Formula |
C22H26O9 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
[(1R,2R,4S,6S,8S,9S,12S,13S,14S,16S,19S)-6,9,14-trihydroxy-10,14-dimethyl-5-methylidene-18-oxo-7,17,20-trioxahexacyclo[11.5.1.19,12.01,12.04,8.016,19]icos-10-en-2-yl] acetate |
InChI |
InChI=1S/C22H26O9/c1-8-6-20-15-14-12(7-19(15,4)26)29-18(25)21(14,20)13(28-10(3)23)5-11-9(2)17(24)30-16(11)22(8,27)31-20/h6,11-17,24,26-27H,2,5,7H2,1,3-4H3/t11-,12-,13+,14-,15-,16-,17-,19-,20-,21+,22-/m0/s1 |
InChI Key |
BILSMHBWRCOPGJ-RASNQSQESA-N |
Isomeric SMILES |
CC1=C[C@]23[C@H]4[C@H]5[C@]2([C@@H](C[C@@H]6[C@@H]([C@]1(O3)O)O[C@@H](C6=C)O)OC(=O)C)C(=O)O[C@H]5C[C@]4(C)O |
Canonical SMILES |
CC1=CC23C4C5C2(C(CC6C(C1(O3)O)OC(C6=C)O)OC(=O)C)C(=O)OC5CC4(C)O |
synonyms |
bielschowskysin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



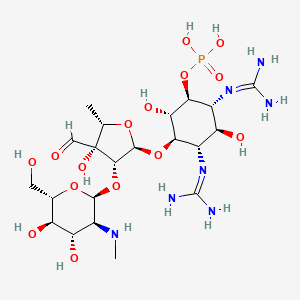
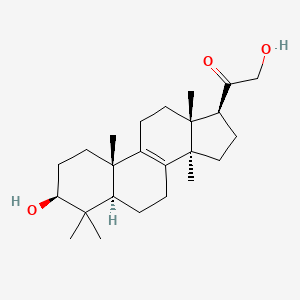


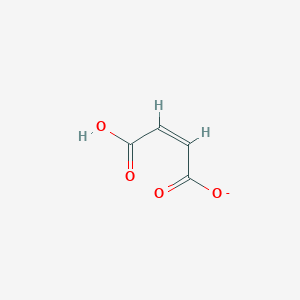

![[Cr(eta(5)-C5H5)2]](/img/structure/B1247459.png)
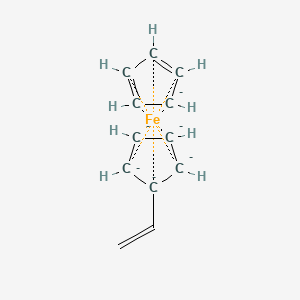

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2S,3aR,4S,4'S,5'R,6S,7aR)-4'-benzoyloxy-3a,4-dihydroxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylate](/img/structure/B1247466.png)
![4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline](/img/structure/B1247467.png)

amino}-2-oxopyrrolidin-1-yl]methyl}thiophene-2-carboximidamide](/img/structure/B1247473.png)
